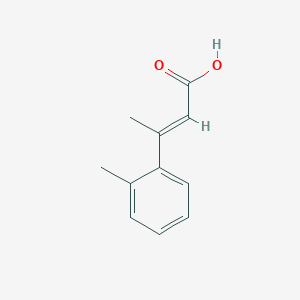

3-(2-methylphenyl)but-2-enoic Acid

Description

Properties

CAS No. |

100994-10-3; 1807940-69-7 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.215 |

IUPAC Name |

(E)-3-(2-methylphenyl)but-2-enoic acid |

InChI |

InChI=1S/C11H12O2/c1-8-5-3-4-6-10(8)9(2)7-11(12)13/h3-7H,1-2H3,(H,12,13)/b9-7+ |

InChI Key |

UQMZDSZTHBWRGZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=CC(=O)O)C |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

Physicochemical Data and Reactivity

- Acidity: Fluorine’s electron-withdrawing nature lowers the pKa of 3-(2-fluorophenyl)but-2-enoic acid compared to methyl or methoxy derivatives, enhancing its reactivity in nucleophilic additions .

- Solubility: Methoxy groups (e.g., 4-(2-methoxyphenyl)-3-methylbut-2-enoic acid) improve aqueous solubility due to polarity, whereas methyl groups increase lipophilicity .

- Thermal Stability: Ester derivatives (e.g., ethyl (E)-3-(4-methylphenyl)but-2-enoate) exhibit higher boiling points, making them suitable for high-temperature reactions .

Key Research Findings

- Structural-Activity Relationships (SAR) : Ortho-substituted analogs (e.g., 2-methyl or 2-fluoro) demonstrate superior bioactivity compared to para-substituted derivatives, likely due to optimized steric and electronic interactions with biological targets .

- Synthetic Methods: Microwave-assisted synthesis using K-10 clay as a catalyst enables efficient preparation of α,β-unsaturated esters and acids, including 3-allylamino-but-2-enoic acid derivatives .

- Analytical Characterization : NMR and IR spectra of related compounds confirm the (E)-configuration of the double bond and substituent positioning, critical for predicting reactivity .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the common synthetic routes for preparing 3-(2-methylphenyl)but-2-enoic acid, and how do reaction conditions influence stereochemical outcomes? Methodological Answer: The compound is typically synthesized via condensation reactions involving substituted benzaldehydes and phosphorane reagents (e.g., Horner-Wadsworth-Emmons or Wittig reactions). For example, (E)-3-phenylbut-2-enoic acid derivatives are prepared by reacting aromatic aldehydes with stabilized ylides under basic conditions . Key factors include solvent polarity (e.g., aqueous NaOH for hydrolysis), temperature (60–80°C for cyclization), and substituent positioning on the phenyl ring, which affects conjugation and steric hindrance. Stereoselectivity (E/Z ratios) can be monitored using H NMR by analyzing coupling constants of α,β-unsaturated protons .

Advanced Question: Q. How can Design of Experiments (DoE) optimize the yield and purity of 3-(2-methylphenyl)but-2-enoic acid in multi-step syntheses? Methodological Answer: DoE can systematically vary parameters like catalyst loading (e.g., p-toluenesulfonic acid for cyclization), solvent polarity (e.g., DMF vs. THF), and reaction time. For instance, a central composite design could identify interactions between temperature and reagent stoichiometry. Response surfaces would track yield and purity (via HPLC). Statistical tools like ANOVA validate significance, while post-reaction purification (e.g., recrystallization in ethanol/water mixtures) ensures enantiomeric excess (>95%) .

Spectroscopic Characterization

Basic Question: Q. What spectroscopic techniques are essential for characterizing 3-(2-methylphenyl)but-2-enoic acid, and how are key functional groups identified? Methodological Answer:

- IR Spectroscopy : The α,β-unsaturated carboxylic acid moiety shows a C=O stretch at ~1700 cm and conjugated C=C at ~1630 cm.

- H NMR : The vinyl proton (δ 6.5–7.2 ppm) exhibits coupling ( ~16 Hz), while the methyl group on the phenyl ring appears as a singlet at δ ~2.3 ppm .

- C NMR : The carboxylic carbon resonates at δ ~170 ppm, with the conjugated C=C carbons at δ ~120–140 ppm .

Advanced Question: Q. How can contradictory NMR data for 3-(2-methylphenyl)but-2-enoic acid isomers be resolved? Methodological Answer: Contradictions arise from E/Z isomerism or rotational barriers. Use 2D NMR (e.g., NOESY) to confirm spatial proximity between the methyl group and vinyl protons. For example, in the E-isomer, NOE interactions between the phenyl methyl and β-vinyl proton are absent, unlike the Z-isomer . Computational validation (DFT calculations) can predict chemical shifts and coupling constants, aligning with experimental data .

Biological Activity Evaluation

Basic Question: Q. What in vitro assays are suitable for evaluating the antitumor potential of 3-(2-methylphenyl)but-2-enoic acid? Methodological Answer: Standard assays include:

- MTT/Proliferation Assays : Dose-response curves (1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa).

- Apoptosis Markers : Caspase-3/7 activation via fluorogenic substrates.

- Cell Cycle Analysis : Flow cytometry with propidium iodide staining.

Compare activity to structural analogs (e.g., 4-methylumbelliferone derivatives) to assess substituent effects .

Advanced Question: Q. How can structure-activity relationship (SAR) studies guide the design of 3-(2-methylphenyl)but-2-enoic acid derivatives with enhanced bioactivity? Methodological Answer: Modify the phenyl ring with electron-donating (e.g., -OH, -OCH) or electron-withdrawing (-NO, -Cl) groups. For example, 3-(2,4-dimethoxyphenyl) analogs (e.g., dimecrotic acid) show improved solubility and receptor binding due to increased polarity . QSAR models using descriptors like logP and polar surface area predict bioavailability. Validate via molecular docking against targets (e.g., tyrosine kinases) .

Mechanistic Studies

Advanced Question: Q. What mechanistic insights can be gained from studying the acid-catalyzed cyclization of 3-(2-methylphenyl)but-2-enoic acid derivatives? Methodological Answer: Protonation of the α,β-unsaturated system generates a carbocation intermediate, which undergoes intramolecular electrophilic aromatic substitution. Isotopic labeling (e.g., O in the carboxylic group) tracks oxygen participation. Kinetic studies (variable-temperature NMR) reveal activation energies, while DFT calculations map transition states and charge distribution .

Analytical Method Validation

Advanced Question: Q. How can researchers ensure reproducibility in quantifying 3-(2-methylphenyl)but-2-enoic acid using HPLC? Methodological Answer:

- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm).

- Mobile Phase : Gradient of acetonitrile (0.1% TFA) and water (0.1% TFA) at 1 mL/min.

- Validation Parameters :

Stability and Degradation

Basic Question: Q. What storage conditions are recommended to prevent degradation of 3-(2-methylphenyl)but-2-enoic acid? Methodological Answer: Store at –20°C under inert atmosphere (N) to minimize oxidation. Aqueous solutions (pH > 5) stabilize the carboxylate form, reducing dimerization. Monitor degradation via periodic HPLC and FTIR (loss of C=O intensity) .

Computational Modeling

Advanced Question: Q. How can quantum chemical computations predict the reactivity of 3-(2-methylphenyl)but-2-enoic acid in nucleophilic environments? Methodological Answer: DFT (B3LYP/6-311+G**) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Solvent effects (PCM model) simulate polar protic environments. Transition state optimization (TS search) for esterification or decarboxylation predicts activation barriers. Compare with experimental kinetics for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.